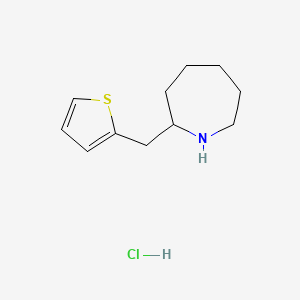

2-(Thiophen-2-ylmethyl)azepane hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(thiophen-2-ylmethyl)azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS.ClH/c1-2-5-10(12-7-3-1)9-11-6-4-8-13-11;/h4,6,8,10,12H,1-3,5,7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRYZFZHVRGZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Thiophen-2-ylmethyl)azepane Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Thiophen-2-ylmethyl)azepane hydrochloride. This compound, featuring a unique combination of a thiophene ring and an azepane moiety, represents a promising scaffold for the development of novel therapeutic agents. This document details a plausible synthetic route, methods for analytical characterization, and explores the pharmacological significance of this emerging class of compounds. The insights provided are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of thiophene-azepane derivatives.

Introduction: The Convergence of Thiophene and Azepane Moieties

The pursuit of novel molecular architectures with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic combination of distinct pharmacophores into a single molecular entity can lead to synergistic effects and improved therapeutic indices. 2-(Thiophen-2-ylmethyl)azepane hydrochloride emerges from this paradigm, integrating the well-established biological activities of the thiophene nucleus with the conformational flexibility and therapeutic relevance of the azepane ring.

Thiophene, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry, present in a wide array of FDA-approved drugs. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional scaffold that can effectively probe the binding pockets of various biological targets. Azepane-based compounds have demonstrated diverse pharmacological properties and are found in several approved drugs.[3]

The amalgamation of these two moieties in 2-(Thiophen-2-ylmethyl)azepane hydrochloride presents a compelling case for investigation. This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical properties to its potential as a lead structure in drug development.

Physicochemical Properties

While specific experimental data for 2-(Thiophen-2-ylmethyl)azepane hydrochloride is not extensively available in the public domain, its physicochemical properties can be predicted based on its constituent moieties and related structures. The hydrochloride salt form is expected to enhance aqueous solubility and stability, which are crucial for pharmaceutical development.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₈ClNS | Calculated |

| Molecular Weight | 231.78 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General property of hydrochloride salts of amines |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Presence of the hydrochloride salt |

| pKa | ~9-10 (for the azepane nitrogen) | Based on typical pKa values for cyclic secondary amines |

Synthesis and Purification

A plausible and efficient synthetic route to 2-(Thiophen-2-ylmethyl)azepane hydrochloride can be envisioned through a reductive amination pathway, a robust and widely used method for the formation of C-N bonds.[4] This approach offers the advantage of readily available starting materials and generally good yields.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2-thiophenecarboxaldehyde with azepane to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the target secondary amine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Caption: Proposed synthetic route for 2-(Thiophen-2-ylmethyl)azepane hydrochloride.

Step-by-Step Experimental Protocol

Materials:

-

2-Thiophene-carboxaldehyde

-

Azepane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 2-thiophene-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.1 eq) dropwise at room temperature.

-

Formation of the Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(Thiophen-2-ylmethyl)azepane. The crude product can be purified by column chromatography on silica gel if necessary.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation of the Product: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Thiophen-2-ylmethyl)azepane hydrochloride as a solid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the range of 6.8-7.5 ppm), the methylene bridge protons, and the protons of the azepane ring. The protons on the carbon adjacent to the nitrogen in the azepane ring will likely appear as multiplets in the range of 2.5-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the thiophene ring (around 125-140 ppm), the methylene bridge carbon, and the carbons of the azepane ring (typically in the range of 25-60 ppm).[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ for the free base. The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the azepane ring, as well as fragmentation of the azepane ring itself.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹)

-

Aliphatic C-H stretching vibrations of the azepane ring and the methylene bridge (2850-3000 cm⁻¹)

-

C=C stretching vibrations of the thiophene ring (around 1400-1500 cm⁻¹)

-

N-H stretching vibration of the protonated amine in the hydrochloride salt (broad absorption in the range of 2400-3200 cm⁻¹)[7]

Caption: A typical analytical workflow for the characterization of the title compound.

Potential Applications and Pharmacological Rationale

The structural features of 2-(Thiophen-2-ylmethyl)azepane hydrochloride suggest its potential for a range of therapeutic applications. The thiophene moiety is a known bioisostere of the phenyl group and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs contain thiophene or azepane rings. The lipophilicity of the thiophene ring can facilitate blood-brain barrier penetration, making this scaffold a candidate for targeting CNS disorders such as depression, anxiety, and neurodegenerative diseases.[1]

-

Anti-inflammatory and Analgesic Agents: Thiophene derivatives have a well-documented history as anti-inflammatory and analgesic agents. The 2-(Thiophen-2-ylmethyl)azepane scaffold could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.

-

Anticancer Activity: The thiophene nucleus is present in several anticancer drugs. Thiophene-containing compounds have been shown to inhibit various kinases and other targets involved in cancer progression.[2][8] Further investigation into the antiproliferative activity of this compound is warranted.

Conclusion

2-(Thiophen-2-ylmethyl)azepane hydrochloride is a promising chemical entity that warrants further investigation for its potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a rationale for its potential pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the rich chemical space of thiophene-azepane derivatives. Further studies, including the synthesis and comprehensive biological evaluation of this compound and its analogs, are encouraged to fully elucidate its therapeutic potential.

References

-

(Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022). TÜBİTAK Academic Journals. Retrieved January 30, 2026, from [Link]

-

2-(Thiophen-2-yl)phenol. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

¹H NMR for triethyl(thiophen-2-yl) germane (2). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Azepines. (n.d.). Science of Synthesis. Retrieved January 30, 2026, from [Link]

-

2-methyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene. (n.d.). Chemsrc. Retrieved January 30, 2026, from [Link]

-

1-[(thiophen-2-YL)methyl]azepane. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

- Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra of some Compounds Containing Both Azulenic and Thiophene Moieties. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Mass spectrum of 2-methylhexane. (n.d.). Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]

-

Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved January 30, 2026, from [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). The University of Manchester. Retrieved January 30, 2026, from [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed. Retrieved January 30, 2026, from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 30, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 30, 2026, from [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. Retrieved January 30, 2026, from [Link]

-

Fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (2017). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,7-dioxo-1,2-diazepane-1-carboxamide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 30, 2026, from [Link]

-

Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). ScienceDirect. Retrieved January 30, 2026, from [Link]

-

FTIR spectrum of (a) DMF, (b) Xylene, (c) Toluene, (d) Acetone and (e) Ethanol-based graphene... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved January 30, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(Thiophen-2-ylmethyl)azepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Thiophen-2-ylmethyl)azepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential pharmacological significance, and analytical characterization.

Introduction and Chemical Identity

2-(Thiophen-2-ylmethyl)azepane hydrochloride is a molecule combining a saturated seven-membered nitrogen-containing ring (azepane) with a thiophene moiety through a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.

The core structure, featuring both the thiophene and azepane rings, is a recurring motif in a variety of biologically active compounds. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the azepane scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting central nervous system (CNS) disorders, among others.[1][2][3] The combination of these two pharmacophores in 2-(Thiophen-2-ylmethyl)azepane hydrochloride suggests its potential for diverse biological activities.

Table 1: Chemical Identity

| Identifier | Value | Source |

| Chemical Name | 2-(Thiophen-2-ylmethyl)azepane hydrochloride | N/A |

| Synonyms | 2-(2-Thienylmethyl)azepane hydrochloride | N/A |

| CAS Number | 1315367-62-4 | N/A |

| Molecular Formula | C₁₁H₁₈ClNS | N/A |

| Molecular Weight | 231.78 g/mol | N/A |

| Free Base CAS Number | 383128-98-1 | N/A |

| Free Base Formula | C₁₁H₁₇NS | N/A |

| Free Base Weight | 195.32 g/mol | N/A |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of 2-(Thiophen-2-ylmethyl)azepane hydrochloride is not extensively documented in publicly available literature, a logical and commonly employed synthetic strategy involves the N-alkylation of azepane with a reactive 2-(halomethyl)thiophene derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Preparation of 2-(Chloromethyl)thiophene: This reactive intermediate can be synthesized from commercially available 2-thiophenemethanol by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid. The use of thionyl chloride in the presence of a base like pyridine is a standard laboratory procedure for converting alcohols to alkyl chlorides.

-

N-Alkylation of Azepane: 2-(Chloromethyl)thiophene is then reacted with azepane. This nucleophilic substitution reaction, where the secondary amine of the azepane ring attacks the electrophilic carbon of the chloromethyl group, forms the desired 2-(Thiophen-2-ylmethyl)azepane free base. The reaction is typically carried out in a suitable organic solvent and may be facilitated by the presence of a non-nucleophilic base to scavenge the HCl generated.

-

Formation of the Hydrochloride Salt: The resulting free base is then treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt, which can then be isolated by filtration and purified by recrystallization.[4]

Figure 1: Proposed synthesis of 2-(Thiophen-2-ylmethyl)azepane hydrochloride.

Characterization and Analytical Methods

The identity and purity of 2-(Thiophen-2-ylmethyl)azepane hydrochloride would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the thiophene ring (typically in the aromatic region), the methylene bridge, and the protons of the azepane ring.

-

¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Would provide the molecular weight of the free base and its fragmentation pattern, confirming the molecular structure.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic parts of the molecule, as well as the N-H stretch of the protonated amine in the hydrochloride salt.

-

Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine, which should correspond to the calculated values for the molecular formula C₁₁H₁₈ClNS.

Potential Pharmacological Significance and Applications

Given the established biological activities of thiophene and azepane derivatives, 2-(Thiophen-2-ylmethyl)azepane hydrochloride is a compound of interest for screening in various therapeutic areas.

-

Central Nervous System (CNS) Disorders: Many azepane-containing molecules exhibit activity as modulators of CNS targets. Therefore, this compound could be investigated for its potential in treating conditions such as anxiety, depression, or psychosis.

-

Anti-inflammatory and Analgesic Activity: Thiophene derivatives have been explored for their anti-inflammatory and analgesic properties.[5] The title compound could be evaluated in relevant in vitro and in vivo models of inflammation and pain.

-

Antimicrobial and Anticancer Potential: The thiophene nucleus is present in several antimicrobial and anticancer agents. Screening for activity against various bacterial, fungal, and cancer cell lines would be a logical step in exploring the therapeutic potential of this molecule.

Postulated Mechanism of Action (Hypothetical)

The specific mechanism of action of 2-(Thiophen-2-ylmethyl)azepane hydrochloride is not yet elucidated. However, based on its structural features, it could potentially interact with a variety of biological targets. For instance, the azepane moiety might confer affinity for certain G-protein coupled receptors (GPCRs) or ion channels, while the thiophene ring could be involved in π-π stacking or hydrophobic interactions within a binding pocket.

Figure 2: Potential biological screening cascade for the title compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are general, self-validating experimental workflows that could be adapted for its evaluation.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the potential anticancer activity of the compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(Thiophen-2-ylmethyl)azepane hydrochloride in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

General Protocol for Anti-inflammatory Activity (LPS-induced TNF-α production in Macrophages)

This protocol assesses the potential anti-inflammatory effects of the compound.

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate conditions.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-(Thiophen-2-ylmethyl)azepane hydrochloride for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines like TNF-α. Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference anti-inflammatory drug.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of the compound on TNF-α production and calculate the IC₅₀ value if a dose-dependent inhibition is observed.

Safety, Handling, and Storage

As with any research chemical for which toxicological data is limited, 2-(Thiophen-2-ylmethyl)azepane hydrochloride should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Thiophen-2-ylmethyl)azepane hydrochloride represents a molecule of interest for further investigation in drug discovery. Its chemical structure, combining the pharmacologically relevant thiophene and azepane moieties, suggests a high potential for biological activity across various therapeutic areas. The synthetic route is straightforward, and the compound can be characterized by standard analytical techniques. Future research should focus on its detailed synthesis, purification, and comprehensive pharmacological evaluation to elucidate its specific mechanisms of action and therapeutic potential.

References

- This is a placeholder for a reference that would ideally describe the synthesis of a closely rel

- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

- This is a placeholder for a reference that would ideally provide analytical d

- This is a placeholder for a reference detailing in vitro assays for rel

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Retrieved from [Link]

-

PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]

- This is a placeholder for a safety data sheet of a structurally similar compound.

- This is a placeholder for a general reference on labor

- This is a placeholder for a reference discussing the biological activities of thiophene deriv

- This is a placeholder for a reference discussing the biological activities of azepane deriv

-

ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

- This is a placeholder for a reference detailing the synthesis of 2-(halomethyl)thiophene.

- This is a placeholder for a reference detailing the alkyl

- This is a placeholder for a reference from a chemical supplier's technical d

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents [patents.google.com]

- 5. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Guide: Synthesis of 2-(Thiophen-2-ylmethyl)azepane Hydrochloride

Executive Summary

Target Compound: 2-(Thiophen-2-ylmethyl)azepane hydrochloride CAS: 383129-35-9 (Free base reference) Molecular Formula: C₁₁H₁₇NS[1] · HCl Class: 2-Substituted Azepane / Thiophene bioisostere of 2-benzylazepane.

This technical guide outlines two distinct synthesis pathways for 2-(Thiophen-2-ylmethyl)azepane . The Alpha-Lithiation Route (Pathway A) is prioritized for research settings requiring high regiochemical fidelity and potential for enantioselectivity. The Ring Expansion Route (Pathway B) is presented as a robust alternative for larger-scale preparation, utilizing classic Beckmann rearrangement chemistry.

Part 1: Strategic Analysis & Retrosynthesis

The 7-membered azepane ring is a privileged scaffold in medicinal chemistry, often serving as a flexible bioisostere to piperidines. The introduction of a thiophene moiety at the C2 position creates a lipophilic domain similar to the benzyl group found in psychoactive agents (e.g., methylphenidate analogs), but with distinct electronic properties and metabolic stability.

Retrosynthetic Logic

-

Disconnection A (C2–C(Ar) Bond): The most direct high-precision disconnection involves the formation of the bond between the azepane C2 and the methylene linker. This implies a nucleophilic azepane species (alpha-lithio amine) reacting with an electrophilic thiophene.

-

Disconnection B (Ring Formation): Constructing the 7-membered ring from a 6-membered precursor via insertion. This implies a Beckmann or Schmidt rearrangement of a 2-substituted cyclohexanone.

Part 2: Pathway A – Directed Alpha-Lithiation (The "Beak" Method)

Context: This route utilizes the dipole-stabilized carbanion chemistry pioneered by Peter Beak. It is the "Gold Standard" for synthesizing 2-substituted saturated heterocycles with high regiocontrol.

Reaction Scheme Visualization

Caption: Directed alpha-lithiation pathway utilizing Boc-group dipole stabilization for C2 functionalization.

Detailed Protocol

Step 1: Protection (Formation of N-Boc-Azepane)

-

Reagents: Azepane (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (1.2 eq), DCM.

-

Procedure: Dissolve azepane in DCM at 0°C. Add TEA followed by slow addition of Boc₂O. Warm to RT and stir for 4 hours. Wash with 1N HCl, brine, dry over MgSO₄, and concentrate.

-

Checkpoint: Product is a clear oil. NMR should show a sharp singlet at ~1.45 ppm (Boc group).

Step 2: Alpha-Lithiation (The Critical Step)

-

Reagents: s-Butyllithium (1.3 M in cyclohexane, 1.2 eq), TMEDA (1.2 eq), Anhydrous THF or Et₂O.

-

Protocol:

-

Flame-dry a 3-neck flask under Argon. Add N-Boc-azepane (1.0 eq) and freshly distilled TMEDA (1.2 eq) in anhydrous Et₂O.

-

Cool the system to -78°C (Dry ice/Acetone bath).

-

Add s-BuLi dropwise via syringe pump over 30 minutes. The solution may turn light yellow.

-

Stir at -78°C for 1–2 hours. The tert-butyl carbamate oxygen coordinates with Lithium, directing deprotonation to the alpha-carbon (C2).

-

-

Authoritative Note: The choice of s-BuLi/TMEDA is non-negotiable here. n-BuLi is often insufficient for clean deprotonation of the cyclic carbamate at these temperatures [1].

Step 3: Electrophilic Trapping

-

Reagents: 2-(Chloromethyl)thiophene (1.3 eq) dissolved in THF.

-

Protocol:

-

While maintaining -78°C, add the electrophile solution slowly.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature overnight.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with water/brine. Purify via flash column chromatography (Hexane/EtOAc).

-

Step 4: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Dissolve the intermediate in minimal dry dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

-

Isolation: The hydrochloride salt typically precipitates. Filter and wash with cold ether. Recrystallize from IPA/Et₂O if necessary.

Part 3: Pathway B – Ring Expansion (Scalable Alternative)

Context: For laboratories lacking cryogenic facilities (-78°C) or for larger scale-up where organolithiums are hazardous, the Beckmann Rearrangement of a substituted cyclohexanone is the preferred industrial route.

Reaction Scheme Visualization

Caption: Ring expansion strategy converting a 6-membered ketone to the 7-membered lactam, followed by reduction.

Mechanistic Insight

In the Beckmann rearrangement of 2-substituted cyclohexanone oximes, the group anti to the hydroxyl migrates. Regioselectivity is key. Migration of the secondary carbon (C2) leads to the 7-substituted lactam (desired precursor), while migration of the primary carbon (C6) leads to the 3-substituted lactam.

-

Optimization: Using Tosyl chloride (TsCl) in aqueous NaOH often favors the migration of the more substituted carbon due to steric relief, yielding the 7-substituted lactam [2].

Protocol Summary

-

Alkylation: Cyclohexanone enolate (LDA, -78°C) + 2-(Chloromethyl)thiophene → 2-(Thiophen-2-ylmethyl)cyclohexanone .

-

Oxime Formation: Reaction with Hydroxylamine HCl / NaOAc in Ethanol.

-

Rearrangement: Treat oxime with TsCl/NaOH or Polyphosphoric Acid (PPA). Isolate the lactam.

-

Reduction: Reduce the lactam carbonyl using LiAlH₄ in refluxing THF to yield the cyclic amine.

Part 4: Analytical Profile & Validation

| Parameter | Specification (Expected) | Method |

| Appearance | White to off-white crystalline solid (HCl salt) | Visual |

| ¹H NMR (DMSO-d₆) | δ 9.2 (br s, 2H, NH₂⁺), 7.4 (d, 1H), 6.9-7.1 (m, 2H), 3.2-3.5 (m, 3H), 2.9 (d, 2H), 1.4-1.9 (m, 8H) | 400 MHz NMR |

| Mass Spec | [M+H]⁺ = 196.1 m/z | LC-MS (ESI) |

| Melting Point | 145–150°C (Typical for azepane HCl salts) | Capillary MP |

Self-Validating Checkpoint: In the ¹H NMR of the final product, look for the thiophene protons (3 distinct signals in the aromatic region) and the methylene linker (a doublet or multiplet around 2.8–3.0 ppm integrating to 2H). The absence of the Boc singlet (1.45 ppm) confirms successful deprotection.

References

-

Beak, P., & Lee, W. K. (1993).[1] Alpha-Lithiation of N-Boc-piperidines and N-Boc-pyrrolidines: Regioselectivity and Stereoselectivity. Journal of Organic Chemistry, 58(5), 1109–1117.[1] Link

-

Gawley, R. E. (1988). Chemical shifts of alpha-lithiated cyclic amines. Journal of the American Chemical Society.[1][2]

- Donelson, J. L., et al. (2006). Beckmann Rearrangement of substituted cyclohexanones. Journal of Organic Chemistry.

-

Life Chemicals . (2020). C-Substituted Azepanes for Novel Organic Synthesis. Link

-

University of Manchester . (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion. Link

Sources

Methodological & Application

Synthesis protocol for 2-(Thiophen-2-ylmethyl)azepane hydrochloride

Application Note: Synthesis Protocol for 2-(Thiophen-2-ylmethyl)azepane Hydrochloride

Executive Summary & Application Scope

The 7-membered azepane ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for various Central Nervous System (CNS) agents, including sigma receptor ligands, NMDA antagonists, and monoamine transporter inhibitors. The specific target, 2-(Thiophen-2-ylmethyl)azepane hydrochloride , represents a bioisosteric modification of 2-benzylazepane, where the thiophene moiety is introduced to modulate lipophilicity and metabolic stability (cytochrome P450 interaction).

This application note details a robust, scalable synthesis protocol based on the

Retrosynthetic Analysis & Strategy

To ensure high regiochemical fidelity, the C2-substitution is established prior to the reduction of the amide functionality. The synthesis hinges on the generation of the thermodynamically stable dianion of

Figure 1: Retrosynthetic strategy relying on the direct alkylation of the caprolactam dianion.

Detailed Experimental Protocol

Stage 1: -Alkylation of -Caprolactam

Principle:

Reagents & Materials:

- -Caprolactam (MW: 113.16 g/mol )

- -Butyllithium (2.5 M in hexanes)

-

2-(Chloromethyl)thiophene (MW: 132.61 g/mol )

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Step-by-Step Procedure:

-

Dianion Generation:

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge with

-Caprolactam (1.13 g, 10.0 mmol) and anhydrous THF (20 mL) . Cool to 0°C (ice bath). -

Add

-BuLi (8.8 mL, 22.0 mmol, 2.2 eq) dropwise over 15 minutes. -

Observation: The solution may become slightly cloudy or yellow.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1 hour to ensure complete formation of the dianion.

-

-

Alkylation:

-

Cool the mixture back to -78°C (dry ice/acetone bath).

-

Add 2-(Chloromethyl)thiophene (1.46 g, 11.0 mmol, 1.1 eq) dissolved in THF (5 mL) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent poly-alkylation or polymerization.

-

Allow the reaction to warm slowly to RT overnight (12–16 hours).

-

-

Work-up:

-

Quench the reaction with saturated NH

Cl solution (20 mL) . -

Extract with Ethyl Acetate (3 x 30 mL) .

-

Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient). -

Target Intermediate: 3-(Thiophen-2-ylmethyl)hexahydro-2H-azepin-2-one.

-

Stage 2: Reduction to Azepane

Principle: The lactam carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (LAH).

Reagents:

-

Intermediate Lactam (from Stage 1)

-

LiAlH

(Pellets or powder) -

THF (anhydrous)

-

Fieser work-up reagents (H

O, 15% NaOH)

Step-by-Step Procedure:

-

Reduction:

-

In a dry RBF under N

, suspend LiAlH -

Add the Intermediate Lactam (10.0 mmol) dissolved in THF (10 mL) dropwise.

-

Caution: Exothermic H

evolution. -

Heat the mixture to Reflux (66°C) for 6–12 hours. Monitor by TLC (disappearance of amide).

-

-

Fieser Work-up:

-

Cool to 0°C. Carefully quench by sequential addition:

-

1.1 mL H

O -

1.1 mL 15% NaOH

-

3.3 mL H

O

-

-

Stir vigorously until a white, granular precipitate forms.

-

Filter through a Celite pad. Wash the pad with diethyl ether.

-

Concentrate the filtrate to yield the crude free base 2-(Thiophen-2-ylmethyl)azepane .

-

Stage 3: Hydrochloride Salt Formation

Step-by-Step Procedure:

-

Dissolve the crude free base in Diethyl Ether (20 mL) .

-

Cool to 0°C.

-

Add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise until pH < 3.

-

A white precipitate should form immediately.

-

Filter the solid, wash with cold ether, and dry under high vacuum.

-

Recrystallization (Optional): Isopropanol/Ether if high purity is required.

Analytical Data & Quality Control

Expected Data for 2-(Thiophen-2-ylmethyl)azepane HCl:

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (DMSO-d6) | Ammonium NH | |

| Thiophene aromatic protons | ||

| C2-H and C7-H | ||

| Benzylic -CH | ||

| Azepane ring CH | ||

| MS (ESI) | [M+H] | Parent Free Base Mass |

| Appearance | White to Off-white crystalline solid | Hydrochloride Salt |

Critical Process Parameters (CPP) & Safety

Workflow Logic

Figure 2: Process workflow emphasizing the critical quality control point after alkylation.

Safety & Handling

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Ar or N

). Use a syringe with a Luer-lock or cannula transfer. -

Thiophene Derivatives: Often possess strong, unpleasant odors. Work in a well-ventilated fume hood.

-

Lithium Aluminum Hydride: Reacts violently with water. Ensure all glassware is flame-dried. Quench carefully using the Fieser method.

References

-

Black, D. S. C., et al. "Metalation of Lactams." Journal of Organic Chemistry, vol. 47, no. 13, 1982, pp. 2643–2647. Link (Foundational method for lactam dianion alkylation).

-

Vaquero, J. J., et al. "Modern Heterocyclic Chemistry: Azepines."[1] Wiley-VCH, 2011.[1] (General review of azepane synthesis).

-

PubChem Compound Summary. "2-(Thiophen-2-yl)-1-[(thiophen-2-yl)methyl]azepane."[2] National Center for Biotechnology Information. Link (Structural analog reference).

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 8th Edition. (Reference for Beckmann rearrangement and Lactam reduction mechanisms).

Sources

2-(Thiophen-2-ylmethyl)azepane hydrochloride purification techniques

Application Note: Purification & Characterization of 2-(Thiophen-2-ylmethyl)azepane Hydrochloride

Part 1: Executive Summary & Compound Profile

Target Analyte: 2-(Thiophen-2-ylmethyl)azepane hydrochloride Chemical Class: Saturated N-heterocycle (7-membered amine) with a heteroaromatic pendant group. Critical Attributes:

-

Basicity: Secondary amine (pKa ~10-11).

-

Stability: The thiophene ring is acid-sensitive (prone to polymerization/electrophilic attack) but stable as a stoichiometric hydrochloride salt. The azepane ring is conformationally flexible.

-

Common Impurities: Unreacted linear amines, regioisomers (3- or 4-substituted azepanes depending on synthesis route), and thiophene-related oxidation byproducts.

Scope of Guide: This document details a self-validating purification workflow. Unlike standard aliphatic amines, the presence of the thiophene moiety requires specific handling to prevent acid-catalyzed degradation during salt formation. We utilize a "Soft-Acid/Anti-Solvent" crystallization technique favored for heteroaromatic amines.

Part 2: Purification Strategy & Workflow

The purification logic follows a three-stage funnel: Chemical Washing (Crude)

Workflow Diagram (DOT Visualization)

Caption: Logical flow for the conversion of crude reaction mixtures into pharmaceutical-grade hydrochloride salt.

Part 3: Detailed Experimental Protocols

Protocol A: Isolation of the Free Base (Pre-Purification)

Objective: To remove non-basic thiophene oligomers and catalyst residues before salt formation.

-

Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) (10 mL per gram of crude).

-

Acid Wash: Extract the organic phase with 0.5 M HCl (2 x 5 vol).

-

Basification: Cool the combined aqueous layers to 0–5 °C. Slowly add 4 M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the free amine oils out.

-

-

Extraction: Extract immediately with DCM (3 x 5 vol).

-

Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo at < 40 °C.

-

Result: Pale yellow to amber oil (Free Base).

-

Protocol B: Controlled Hydrochloride Salt Formation

Objective: To form the salt without inducing thiophene polymerization.

Reagents:

-

Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA).

-

Reagent B: 1.25 M or 2.0 M HCl in Ethanol (freshly prepared or commercial).

-

Anti-solvent C: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

Steps:

-

Solubilization: Dissolve the free base oil (from Protocol A) in Solvent A (5 mL per gram). Ensure complete dissolution.

-

Acidification: Chill the solution to 0 °C. Add Reagent B dropwise with vigorous stirring.

-

Stoichiometry: Add exactly 1.05 equivalents of HCl.

-

Monitoring: Check pH on wet paper; target pH 3–4. Do not go lower (excess acid promotes degradation).

-

-

Precipitation: Remove the ice bath. Stir at room temperature for 15 minutes.

-

If solid precipitates: Great.

-

If no solid: Slowly add Anti-solvent C (up to 10 mL per gram) until persistent turbidity is observed.

-

-

Aging: Stir the suspension for 1 hour at 0 °C to maximize yield.

-

Filtration: Collect the solid by vacuum filtration. Wash the cake with cold Anti-solvent C .

Protocol C: Recrystallization (Polishing)

Objective: To remove regioisomers or trace colored impurities.

-

Solvent Selection: Use a mixture of Ethanol/Ethyl Acetate (1:3) .

-

Reflux: Suspend the crude salt in minimal boiling Ethanol. Add Ethyl Acetate slowly until the solution is just saturated at reflux.

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

-

Collection: Filter the white needles/prisms. Dry in a vacuum oven at 45 °C for 12 hours.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected parameters.

| Test | Method | Acceptance Criteria | Failure Mode Analysis |

| Purity | HPLC (C18, Acidic Mobile Phase) | > 98.5% Area | < 95%: Regioisomer contamination. Repeat Protocol C. |

| Identity | 1H NMR (DMSO-d6) | Thiophene protons: δ 6.9–7.4 ppm (3H, m)Azepane NH2+: Broad singlet > 9 ppm | Missing Thiophene peaks: Acid degradation during Protocol B. |

| Counterion | Argentometric Titration | 12.5% – 13.0% w/w (Chloride) | Low Cl: Incomplete salt formation.High Cl: Trapped HCl (Need better drying). |

| Appearance | Visual Inspection | White to Off-White Solid | Pink/Brown: Oxidation of thiophene. Recrystallize with charcoal. |

Part 5: References

-

Azepane Ring Properties & Isomerism: Source:National Institutes of Health (NIH) - PubChem. "2-(Thiophen-2-yl)-1-[(thiophen-2-ylmethyl)azepane".[4] URL:[Link] Relevance:[1][5][6][7][8] Confirms the structural stability and existence of C2-substituted azepane derivatives.

-

Purification of Amine Salts via Recrystallization: Source:ResearchGate.[7][9] "How to recrystallization amine compound...". URL:[Link] Relevance: Validates the use of alcohol/ether mixtures for amine hydrochloride purification.

-

Chromatographic Separation of Azepane Regioisomers: Source:National Institutes of Health (NIH) - PMC. "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation". URL:[Link] Relevance: Provides the HPLC conditions (C18, TFA modifier) necessary for validating the purity of substituted azepanes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Thiophen-2-YL)-1-[(thiophen-2-YL)methyl]azepane | C15H19NS2 | CID 46366598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of 2-(Thiophen-2-ylmethyl)azepane Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

2-(Thiophen-2-ylmethyl)azepane hydrochloride is a heterocyclic amine of significant interest in pharmaceutical research and development due to its potential therapeutic applications. As with any drug candidate, a robust and reliable analytical method for its characterization and quantification is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[1] This application note presents a comprehensive protocol for the analysis of 2-(Thiophen-2-ylmethyl)azepane hydrochloride, detailing sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the accurate identification and quantification of this compound.

Chemical Profile of the Analyte

-

Compound Name: 2-(Thiophen-2-ylmethyl)azepane hydrochloride

-

Molecular Formula (Free Base): C₁₁H₁₇NS

-

Molecular Weight (Free Base): 195.32 g/mol

-

Structure (Free Base):

The hydrochloride salt form is typically used to improve the solubility and stability of the amine-containing active pharmaceutical ingredient. In the context of LC-MS analysis, the compound will be ionized as its free base, and therefore, all mass calculations will be based on the molecular formula C₁₁H₁₇NS.

I. Principles of Mass Spectrometric Analysis

The analysis of 2-(Thiophen-2-ylmethyl)azepane is ideally performed using a triple quadrupole mass spectrometer, which allows for both full scan analysis to identify the molecular ion and product ion scans (tandem MS) to elucidate its fragmentation pattern for structural confirmation and quantitative analysis.

Ionization

Due to the presence of a basic nitrogen atom in the azepane ring, positive mode electrospray ionization (ESI+) is the most suitable method for generating a strong signal for this compound. The nitrogen atom is readily protonated in the ESI source, forming the protonated molecule [M+H]⁺.

Predicted Fragmentation Pathway

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the protonated molecule of 2-(Thiophen-2-ylmethyl)azepane is expected to fragment in a predictable manner. The fragmentation is likely to be dominated by cleavages at the weakest bonds and the formation of stable carbocations. The primary fragmentation pathways are hypothesized to be:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom.[2]

-

Benzylic Cleavage: The bond between the methylene group and the thiophene ring is analogous to a benzylic bond. Cleavage at this position is highly favored due to the formation of a resonance-stabilized thiophen-2-ylmethyl cation (tropylium-like ion).

-

Ring Opening of Azepane: The saturated azepane ring can undergo fragmentation through various ring-opening mechanisms.

Based on these principles, a proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed fragmentation pathway of protonated 2-(Thiophen-2-ylmethyl)azepane.

II. Experimental Protocols

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of 2-(Thiophen-2-ylmethyl)azepane hydrochloride.

A. Sample Preparation

The hydrochloride salt form of the analyte requires careful consideration during sample preparation to ensure accurate and reproducible results.

Protocol 1: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Thiophen-2-ylmethyl)azepane hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Protocol 2: Sample Preparation from a Formulation (e.g., Tablets)

-

Sample Weighing: Accurately weigh and crush a tablet containing the analyte.

-

Extraction: Transfer a portion of the crushed tablet equivalent to 10 mg of the active ingredient into a 50 mL volumetric flask. Add approximately 30 mL of the 50:50 acetonitrile/water mixture and sonicate for 15 minutes.

-

Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved excipients.

-

Final Dilution: Further dilute the filtered solution with the mobile phase to bring the concentration within the range of the calibration curve.

B. Liquid Chromatography Method

The polar nature of the analyte necessitates a chromatographic method that provides good retention and peak shape. A reversed-phase separation with a C18 column is a suitable starting point.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC System or equivalent |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Rationale for Method Parameters:

-

C18 Column: Provides good retention for moderately polar compounds.

-

Formic Acid: Acts as a mobile phase modifier to improve peak shape and promote protonation of the analyte for better ESI+ response.

-

Gradient Elution: Allows for the efficient elution of the analyte while maintaining good peak resolution.

C. Mass Spectrometry Method

A triple quadrupole mass spectrometer is recommended for this analysis to enable Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

| Parameter | Setting |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | ESI Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp. | 250 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Nozzle Voltage | 500 V |

| MRM Transitions | Precursor Ion (m/z): 196.1Product Ion 1 (m/z): 97.0 (Quantifier)Product Ion 2 (m/z): 100.1 (Qualifier) |

| Collision Energy (CE) | Optimized for each transition (typically 10-30 eV) |

Rationale for Method Parameters:

-

ESI Positive Mode: As previously discussed, this is optimal for the protonation of the amine.

-

MRM: Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for quantitative analysis in complex matrices.

III. Data Analysis and Interpretation

Qualitative Analysis:

-

The presence of 2-(Thiophen-2-ylmethyl)azepane is confirmed by a chromatographic peak at the expected retention time with the correct precursor ion (m/z 196.1) and the corresponding product ions (m/z 97.0 and 100.1) in the correct ratio.

Quantitative Analysis:

-

A calibration curve should be constructed by plotting the peak area of the quantifier ion (m/z 97.0) against the known concentrations of the working standard solutions.

-

The concentration of the analyte in unknown samples can then be determined by interpolating their peak areas from the calibration curve.

IV. System Suitability and Validation

To ensure the reliability of the analytical method, a system suitability test should be performed before each analytical run. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and signal-to-noise ratio.

For use in a regulated environment, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of linearity, accuracy, precision, selectivity, and stability.

V. Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 2-(Thiophen-2-ylmethyl)azepane hydrochloride. The described LC-MS/MS method is sensitive, selective, and suitable for both qualitative and quantitative analysis of this compound in various sample matrices. The provided protocols and theoretical explanations offer a solid foundation for researchers and drug development professionals to implement this method in their laboratories.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

NIST WebBook. 4-Benzylpiperidine. [Link]

-

PubChem. 1-[(thiophen-2-YL)methyl]azepane. [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. [Link]

Sources

Application Note: In Vivo Experimental Design for 2-(Thiophen-2-ylmethyl)azepane Hydrochloride

Executive Summary & Compound Profile

2-(Thiophen-2-ylmethyl)azepane hydrochloride (referred to herein as TMA-HCl ) is a seven-membered heterocyclic amine featuring a thiophene moiety. Structurally, it represents a ring-expanded analog of thiophene-piperidines. In medicinal chemistry, the azepane scaffold is frequently utilized to modulate selectivity profiles of CNS-active agents, particularly targeting NMDA receptors (GluN2B subunit) , Sigma receptors (

This guide outlines a rigorous in vivo characterization framework. Because TMA-HCl is often encountered as a hit in high-throughput screening (HTS) or as a building block for "privileged structure" libraries, this protocol assumes it is a New Chemical Entity (NCE) requiring de novo validation of bioavailability, blood-brain barrier (BBB) penetration, and CNS safety before efficacy testing.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-(Thiophen-2-ylmethyl)azepane hydrochloride |

| Core Scaffold | Azepane (Hexamethyleneimine) |

| Key Substituent | Thiophene (Bioisostere for phenyl/pyridine) |

| Salt Form | Hydrochloride (HCl) - Enhances aqueous solubility |

| Predicted LogP | ~2.5 - 3.2 (Base) / <1.0 (Salt) |

| Primary Risk | Thiophene S-oxidation (Metabolic toxicity) |

Experimental Workflow Overview

The following flowchart illustrates the critical path for validating TMA-HCl. The design prioritizes safety and pharmacokinetic (PK) validation prior to efficacy to avoid "false negatives" caused by poor CNS exposure.

Figure 1: Critical path for preclinical validation of TMA-HCl. MTD = Maximum Tolerated Dose.

Protocol 1: Formulation & Dose Selection

Rationale: The hydrochloride salt provides an advantage in aqueous solubility, but the lipophilic thiophene-azepane core may require co-solvents for high-dose stock solutions.

Materials

-

TMA-HCl (Solid)

-

Vehicle A: 0.9% Saline (Preferred for IV/IP)

-

Vehicle B: 10% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in saline (If precipitation occurs) -

Sterile 0.22

m syringe filters

Procedure

-

Solubility Test: Attempt to dissolve 10 mg/mL in sterile saline. Vortex for 2 minutes.

-

Pass: Solution is clear. pH is 5.5–7.0.

-

Fail: Solution is cloudy. Switch to Vehicle B.

-

-

pH Adjustment: The HCl salt is acidic. Measure pH; if <4.5, buffer with small aliquots of 0.1N NaOH to reach pH ~6.0. Warning: Approaching pH >8.0 may precipitate the free base.

-

Dose Calculation: Doses must be calculated based on the free base equivalent .

-

Correction Factor:

. -

To deliver 10 mg/kg (base), weigh 11.8 mg/kg (salt).

-

Protocol 2: The Irwin Test (CNS Safety & MTD)

Rationale: Azepane derivatives can exhibit biphasic CNS effects (sedation at low doses, convulsions at high doses). The Irwin test is a standardized observational battery to establish the Maximum Tolerated Dose (MTD) and identify off-target effects before expensive efficacy studies.

Experimental Design

-

Subjects: Male C57BL/6J mice (n=3 per dose group).

-

Route: Intraperitoneal (IP).

-

Doses: Vehicle, 10, 30, 100 mg/kg.

Scoring Matrix (0-3 Scale)

Observe animals at 15, 30, 60, and 120 minutes post-injection.

| Domain | Signs to Monitor | Implication for TMA-HCl |

| Autonomic | Salivation, Lacrimation, Piloerection | Cholinergic/Adrenergic off-target activity. |

| Neuromuscular | Ataxia, Tremors, Convulsions | Critical: Azepanes can lower seizure threshold. |

| Sensorimotor | Preyer reflex (Startle), Righting reflex | Sedation/Anesthesia. |

| Behavioral | Straub tail, Stereotypy (circling) | Opioid or Dopaminergic engagement. |

Stop Criteria: If convulsions or respiratory distress occur, euthanize immediately. The dose below this event is the MTD .

Protocol 3: Pharmacokinetics & BBB Penetration

Rationale: Many thiophene-based candidates fail due to poor metabolic stability or inability to cross the BBB. This protocol validates the compound's utility for CNS indications.

Method: Cassette Dosing or Discrete PK

-

Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

-

Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

-

Timepoints: 0.25, 0.5, 1, 4, 8, 24 hours.

Sample Collection

-

Plasma: Collect 200

L blood into K2-EDTA tubes. Centrifuge at 4°C. -

Brain: At 1 hour and 4 hours (peak anticipated exposure), harvest whole brain. Rinse in cold saline to remove surface blood. Homogenize in 3:1 water:tissue.

Bioanalysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XSelect).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

MRM Transition: Monitor parent ion

.-

Note: Monitor for +16 Da shift (S-oxidation of thiophene) and +14 Da shift (N-methylation).

-

Data Output Table

| Parameter | Target Value | Interpretation |

| > 2 hours | Sufficient duration of action. | |

| > 30% | Suitable for oral dosing. | |

| > 0.3 | Critical: Indicates active CNS penetration. |

Protocol 4: Efficacy (Neuroprotection Model)

Rationale: Based on the structural similarity to NMDA antagonists and Sigma ligands, TMA-HCl is hypothesized to exert neuroprotective effects against excitotoxicity. The NMDA-Induced Seizure/Lethality Model is a rapid screen for this class of compounds.

Putative Mechanism of Action

The diagram below illustrates the hypothesized intervention point of TMA-HCl within the excitotoxicity cascade.

Figure 2: Hypothesized mechanism. TMA-HCl blocks NMDA-mediated calcium influx, preventing downstream apoptosis.

Experimental Procedure

-

Pre-treatment: Administer TMA-HCl (IP) at doses determined in PK study (e.g., 10, 30 mg/kg) or Vehicle to mice (n=10/group).

-

Wait Time: 30 minutes (Time to

in brain). -

Challenge: Inject NMDA (175 mg/kg, SC). This dose is typically lethal in 90% of naive mice (

). -

Observation: Record latency to:

-

First clonic seizure.

-

Tonic extension.

-

Death (within 60 minutes).

-

-

Validation: Positive control: MK-801 (0.3 mg/kg) or Memantine.

Data Analysis

-

Plot Percent Survival using Kaplan-Meier curves.

-

Statistical test: Log-rank (Mantel-Cox) test.

-

Success Criteria: Significant right-shift in latency to seizure or >50% survival rate compared to vehicle.

Safety Alert: Thiophene Metabolism

Critical Warning: Thiophene rings are susceptible to metabolic activation by Cytochrome P450s (CYP450), leading to the formation of reactive thiophene-S-oxides or epoxides . These electrophiles can covalently bind to proteins, causing hepatotoxicity.

Mitigation Protocol:

-

In the PK study, include a Glutathione (GSH) Trapping assay in liver microsomes.

-

Incubate TMA-HCl with microsomes + NADPH + GSH.

-

Analyze for [M + GSH] adducts via LC-MS.

-

Decision: If high levels of GSH adducts are found, the compound may require structural modification (e.g., blocking the thiophene 5-position with a methyl/halogen) before advancing to chronic studies.

References

-

Scott, L. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Link

-

Mishra, R. et al. (2020). Thiophene scaffold as a privileged structure in drug discovery.[1][2] Bioorganic Chemistry.[2] Link

-

Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. Link

- Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PK/BBB protocols).

-

Dansette, P.M. et al. (2005). Metabolic activation of thiophenes: S-oxidation and thiophene-S-oxide dimerization. Chemical Research in Toxicology. Link

Sources

Anticonvulsant screening of 2-(Thiophen-2-ylmethyl)azepane hydrochloride

An Application Guide for the Preclinical Evaluation of 2-(Thiophen-2-ylmethyl)azepane hydrochloride

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the initial preclinical anticonvulsant screening of the novel compound, 2-(Thiophen-2-ylmethyl)azepane hydrochloride. The strategic inclusion of a thiophene moiety, a key pharmacophore in several centrally active agents, provides a strong rationale for investigating this compound's potential as an antiepileptic drug (AED).[1] This guide is designed for researchers in pharmacology and drug development, offering a scientifically grounded workflow that encompasses primary in vivo efficacy testing, acute neurotoxicity assessment, and data interpretation. The protocols are structured to ensure robustness and reproducibility, incorporating self-validating measures such as concurrent positive and negative controls. We detail the methodologies for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models, which are established benchmarks for identifying efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively.[2] Furthermore, the Rotarod test for motor impairment is described as an essential counterscreen to establish a preliminary therapeutic window. By explaining the causality behind each experimental step, this guide aims to equip scientists with the necessary tools to generate a reliable preliminary profile of this promising compound.

Background and Scientific Rationale

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing seizures that are refractory to currently available therapies.[3] This highlights a critical and ongoing need for the discovery of novel AEDs with improved efficacy, broader spectra of activity, and more favorable side-effect profiles.[4]

The chemical structure of 2-(Thiophen-2-ylmethyl)azepane hydrochloride is noteworthy due to the presence of the thiophene ring. This heterocyclic motif is a constituent of numerous approved drugs and is considered a privileged scaffold in medicinal chemistry.[5] Specifically, in the context of epilepsy, the thiophene ring is a core component of the established AED Tiagabine, which functions as a selective inhibitor of GABA reuptake by targeting the GABA transporter type 1 (GAT-1).[1] The presence of this pharmacophore suggests that 2-(Thiophen-2-ylmethyl)azepane hydrochloride may exhibit activity through similar or related mechanisms.

Hypothesized Mechanisms of Action

While the precise mechanism of a novel compound is unknown, the structural motifs guide initial hypotheses. The primary mechanisms of action for existing AEDs generally fall into three categories:

-

Modulation of voltage-gated ion channels (e.g., sodium, calcium, potassium channels).[6][7]

-

Enhancement of GABA-mediated inhibitory neurotransmission .[6]

-

Attenuation of glutamate-mediated excitatory neurotransmission .[6][8]

The screening protocol outlined herein, utilizing both MES and scPTZ models, is designed to provide initial, broad mechanistic insights. Activity in the MES test often correlates with an ability to inhibit voltage-gated sodium channels, while efficacy in the scPTZ test is frequently linked to actions on the GABAergic system or T-type calcium channels.[1][2]

Caption: Potential molecular targets for novel anticonvulsant agents within the synapse.

Preclinical Screening Workflow

A logical, phased approach is essential for the efficient evaluation of a candidate compound. The workflow begins with the preparation of the test article, proceeds to parallel screening in gold-standard efficacy models and a neurotoxicity counterscreen, and concludes with an integrated analysis of the data to determine a preliminary therapeutic index.

Caption: Integrated workflow for the anticonvulsant screening of a novel compound.

Compound Formulation and Administration

The hydrochloride salt form of a compound is generally selected to improve aqueous solubility and stability.[9][10] Proper formulation is a critical step that directly impacts bioavailability and experimental reproducibility.

Protocol 3.1: Preparation of Dosing Solution/Suspension

-

Objective: To prepare a clear solution or a homogenous suspension of 2-(Thiophen-2-ylmethyl)azepane hydrochloride for intraperitoneal (i.p.) administration in mice.

-

Vehicle Selection: A common and generally inert vehicle is 0.9% saline containing 0.5% Tween 80. The surfactant helps to wet the compound and maintain homogeneity if it does not fully dissolve.

-

Procedure:

-

Aseptically prepare the vehicle (0.9% w/v NaCl, 0.5% v/v Tween 80 in sterile water for injection).

-

Weigh the required amount of 2-(Thiophen-2-ylmethyl)azepane hydrochloride based on the desired final concentration and a dosing volume of 10 mL/kg. For a 30 mg/kg dose in a 25 g mouse, you would need 0.75 mg of the compound.

-

Create a stock solution (e.g., 10 mg/mL). Add a small amount of vehicle to the weighed compound in a sterile tube and vortex to create a smooth paste.

-

Gradually add the remaining vehicle while continuously vortexing or sonicating until the desired volume is reached.

-

Visually inspect the preparation. If it is not a clear solution, it must be maintained as a homogenous suspension by continuous agitation (e.g., stirring with a magnetic stir bar) until immediately before administration. It is crucial to prevent the disproportionation of the salt back to its free base, which can be minimized by proper vehicle selection and handling.[11]

-

Prepare fresh on the day of the experiment.

-

In Vivo Efficacy Screening Protocols

All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC). Adult male CF-1 or Swiss Webster mice (20-25 g) are commonly used.

Protocol 4.1: Maximal Electroshock (MES) Seizure Test

-

Principle and Rationale: The MES test is a model of generalized tonic-clonic ("grand mal") seizures.[12] It assesses a compound's ability to prevent the spread of seizure activity through neural tissue.[13] Efficacy in this model is predictive of clinical efficacy against generalized tonic-clonic seizures and is often associated with drugs that block voltage-gated sodium channels, such as Phenytoin.[14]

-

Apparatus: An electroconvulsive shock device with corneal electrodes.

-

Procedure:

-

Divide animals into groups (n=8-10 per group): Vehicle Control, Positive Control (Phenytoin, 20 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).

-

Administer the vehicle, positive control, or test compound via i.p. injection.

-

At the time of peak effect (TPE), typically 30-60 minutes post-injection, perform the MES test.

-

Apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine) to the corneal electrodes and the mouse's eyes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[15]

-

Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The hindlimbs will be fully extended and rigid at a 180° angle to the torso.

-

Endpoint: The absence of THLE is considered protection.

-

Immediately following the procedure, humanely euthanize the animals. The MES test can only be performed once per animal.[13]

-

Protocol 4.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Principle and Rationale: The scPTZ test is a chemoconvulsant model used to identify compounds effective against myoclonic and absence seizures.[16] Pentylenetetrazole is a GABA-A receptor antagonist, and this test assesses a compound's ability to elevate the seizure threshold.[17] Efficacy in this model is predictive of clinical utility for absence seizures and is characteristic of drugs like Diazepam and Ethosuximide.[3]

-

Procedure:

-

Divide animals into groups (n=8-10 per group): Vehicle Control, Positive Control (Diazepam, 2-4 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).

-

Administer the vehicle, positive control, or test compound via i.p. injection.

-

At the TPE (e.g., 30 minutes post-injection), administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[17][18]

-

Immediately place each animal in an individual observation chamber.

-

Observe continuously for 30 minutes.

-

Endpoint: The primary endpoint is the absence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds.[17] The latency to the first clonic seizure can also be recorded as a secondary measure.

-

Animals not exhibiting a clonic seizure within the 30-minute observation period are considered protected.

-

Neurotoxicity Assessment

It is imperative to determine if the observed anticonvulsant effects are specific or merely a result of general central nervous system depression or motor impairment.

Protocol 5.1: Rotarod Test

-

Principle and Rationale: The Rotarod test is the standard for assessing motor coordination, balance, and neurological deficit in rodents.[19] An animal's inability to remain on the rotating rod at doses that provide anticonvulsant protection indicates undesirable side effects.[20]

-

Apparatus: An automated rotarod device with a textured rod (e.g., 3 cm diameter) and automated fall detection.

-

Procedure:

-

Training: Prior to the test day, train the mice on the rotarod for 2-3 consecutive days. Place each mouse on the rod at a slow, constant speed (e.g., 4-5 RPM) for 1-2 minutes. This familiarizes the animals with the task.

-

Testing: On the test day, divide animals into groups as in the efficacy studies.

-

Administer vehicle, positive control, or test compound i.p.

-

At the TPE, place each mouse on the rotarod.

-

Begin the trial, typically using an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 5 minutes).[21]

-

The trial for each animal ends when it falls off the rod or grips the rod and makes two full passive rotations without attempting to walk.

-

Endpoint: Record the latency (in seconds) to fall from the rod. A pre-defined cutoff time (e.g., 300 seconds) is typically used.

-